1,1-Dimethylurea

Beschreibung

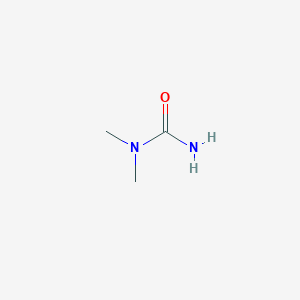

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBLOADPFWKNGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060515 | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN WATER; SLIGHTLY SOL IN ALCOHOL | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.255 | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | 1,1-Dimethylurea | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MONOCLINIC PRISMS FROM ALCOHOL OR CHLOROFORM | |

CAS No. |

598-94-7, 1320-50-9 | |

| Record name | N,N-Dimethylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33603 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.912 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I988R763P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

182 °C | |

| Record name | 1,1-DIMETHYLUREA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4273 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 1,1-Dimethylurea

Authored by a Senior Application Scientist

Abstract

This comprehensive technical guide provides an in-depth exploration of the structure, properties, synthesis, and applications of 1,1-Dimethylurea (DMU), a versatile compound with significant utility in pharmaceutical development, organic synthesis, and various industrial processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecule's characteristics, supported by experimental data and established scientific literature.

Introduction to 1,1-Dimethylurea

1,1-Dimethylurea, also known as N,N-Dimethylurea, is a disubstituted urea derivative with the chemical formula C₃H₈N₂O.[1] It is a white to off-white crystalline powder that is readily soluble in water and other organic solvents.[1] This solubility, combined with its unique chemical reactivity, makes it a valuable reagent and intermediate in a wide array of chemical transformations.[1][2]

The applications of 1,1-Dimethylurea are diverse, ranging from its use as a precursor in the synthesis of pharmaceuticals and agrochemicals to its role as a component in polymer production and as a nitrogen source in slow-release fertilizers.[1][3][4] In the context of drug development, its ability to act as a building block for complex organic molecules is of particular interest.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. 1,1-Dimethylurea consists of a central carbonyl group bonded to an amino group (-NH₂) and a dimethylamino group (-N(CH₃)₂).

2.1. Chemical Structure

The IUPAC name for this compound is 1,1-dimethylurea.[5] Its structure is characterized by the asymmetrical placement of the two methyl groups on one of the nitrogen atoms.

Diagram: Chemical Structure of 1,1-Dimethylurea

Caption: 2D representation of the 1,1-Dimethylurea molecule.

2.2. Physicochemical Data Summary

A compilation of key physicochemical properties of 1,1-Dimethylurea is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₈N₂O | [1][3] |

| Molecular Weight | 88.11 g/mol | [2][3] |

| CAS Number | 598-94-7 | [2][6] |

| Appearance | White to off-white crystalline powder | [1][6] |

| Melting Point | 178-183 °C | [1][6] |

| Boiling Point | 130.4 °C at 760 mmHg | [1] |

| Density | 1.023 g/cm³ | [1] |

| Water Solubility | Soluble | [1][7] |

| SMILES | CN(C)C(=O)N | [2] |

| InChI Key | YBBLOADPFWKNGS-UHFFFAOYSA-N | [2] |

Synthesis of 1,1-Dimethylurea

The synthesis of 1,1-Dimethylurea can be achieved through several routes. A common laboratory and industrial method involves the reaction of dimethylamine with an isocyanate precursor.

3.1. Synthesis from Dimethylamine and Sodium Cyanate

A prevalent method for preparing 1,1-Dimethylurea involves the reaction of an aqueous solution of dimethylamine with sodium cyanate.[8]

Reaction Scheme:

(CH₃)₂NH + NaOCN + H₂O → (CH₃)₂NCONH₂ + NaOH

Diagram: Synthesis Workflow

Caption: Generalized workflow for the synthesis of 1,1-Dimethylurea.

Detailed Experimental Protocol:

-

Step 1: Reactant Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 390g of sodium cyanate with 150ml of purified water.[8]

-

Step 2: Reaction Initiation: Begin stirring and heating the mixture. Add 676g of a 40% aqueous dimethylamine solution.[8] For enhanced purity, the dimethylamine solution can contain trace amounts of benzaldehyde and ascorbic acid.[8]

-

Step 3: Reaction Maintenance: Maintain a constant temperature and continue stirring for 2-3 hours.[8]

-

Step 4: Quenching and Purification: After the reaction is complete, add a small amount of sodium hypochlorite and a 1% sodium bicarbonate solution. Stir for an additional 25 minutes at the same temperature.[8]

-

Step 5: Isolation and Crystallization: Concentrate the reaction mixture under reduced pressure. Subsequently, cool the concentrated solution to induce crystallization.[8]

-

Step 6: Final Product Recovery: Separate the crystalline product via centrifugal filtration. The resulting solid can be further purified by recrystallization from water, followed by vacuum drying to yield pure 1,1-dimethylurea as a white crystalline powder.[8]

The rationale behind the addition of sodium hypochlorite and sodium bicarbonate is to mitigate the formation of impurities, particularly toxic cyanide derivatives, which can arise from side reactions involving ammonia derivatives present in industrial-grade dimethylamine.[8] This ensures a higher purity final product, which is critical for applications in pharmaceuticals and defense materials.[8]

Spectroscopic Characterization

The structure of 1,1-Dimethylurea can be unequivocally confirmed through various spectroscopic techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum of 1,1-Dimethylurea is expected to show a singlet for the six equivalent protons of the two methyl groups and a broad singlet for the two protons of the amino group.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon and another for the two equivalent methyl carbons.

Spectra for 1,1-Dimethylurea are publicly available in databases such as SpectraBase and PubChem for reference.[5][9]

4.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 1,1-Dimethylurea will exhibit characteristic absorption bands:

-

N-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the stretching vibrations of the primary amine.

-

C=O Stretching: A strong absorption peak around 1650 cm⁻¹ due to the carbonyl group.

-

C-N Stretching: Bands in the 1400-1000 cm⁻¹ region corresponding to the C-N bonds.

Researchers have utilized Fourier transform infrared (FTIR) spectroscopy to study aqueous solutions of 1,1-Dimethylurea, identifying key detection wavelengths at 1450, 1933, 2200, and 2270 nm in the near-infrared (NIR) region.[10]

Applications in Research and Drug Development

1,1-Dimethylurea serves as a versatile building block and reagent in numerous applications within the scientific and industrial sectors.

5.1. Pharmaceutical Synthesis

A primary application of 1,1-Dimethylurea is as an intermediate in the synthesis of various pharmaceuticals.[1][3] It can act as a reactant in the production of drugs such as antipyrine and theophylline.[1] Its structure allows it to be a precursor for more complex organic molecules.[1] Furthermore, it can be used as a protecting group for chemically sensitive functional groups during multi-step organic reactions.[1]

5.2. Organic Synthesis

In the realm of organic chemistry, 1,1-Dimethylurea participates in a variety of reactions, including condensations, oxidations, and alkylations.[1][2] The unsubstituted nitrogen atom can act as a nucleophile in reactions with acyl halides to form acylureas and in coupling reactions with vinyl halides.[2] It has been specifically used in the Dowex-50W ion exchange resin-promoted synthesis of N,N'-disubstituted-4-aryl-3,4-dihydropyrimidinones.[6]

5.3. Agrochemicals

1,1-Dimethylurea is also employed in the synthesis of herbicides and fungicides.[1] It can act as a stabilizer, enhancing the performance of these agrochemical formulations.[1]

5.4. Other Industrial Applications

Beyond the life sciences, 1,1-Dimethylurea finds use in the polymer industry as a cross-linking agent or a component in the synthesis of polyurethane and epoxy resins.[1] It is also utilized in the dyestuff industry as a reactive intermediate for manufacturing certain dyes and pigments.[1]

Safety and Handling

While 1,1-Dimethylurea has relatively low toxicity, proper safety precautions should always be observed in a laboratory setting.[3] It is considered harmful if ingested or in contact with the skin or eyes.[1]

-

Personal Protective Equipment (PPE): It is recommended to wear protective gloves, safety glasses, and a dust mask when handling the solid powder to avoid inhalation and contact.[7][11]

-

Ventilation: Work should be conducted in a well-ventilated area or under a chemical fume hood to minimize exposure.[7][11]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[7] It should be stored away from strong oxidizing agents.[7]

Conclusion

1,1-Dimethylurea is a compound of significant scientific and industrial importance. Its straightforward structure belies its versatility as a reagent and intermediate in a multitude of chemical processes. A thorough understanding of its structure, properties, and reactivity is essential for its effective and safe utilization in research, drug development, and various industrial applications.

References

-

1,1-Dimethylurea. Wikipedia. [Link]

-

China 1,1-DIMETHYLUREA Manufacturer and Supplier | Pengnuo. Pengnuo. [Link]

-

1,1-Dimethylurea | 598-94-7. J&K Scientific. [Link]

- Technical method for preparing 1, 1-dimethyl urea.

-

N,N-Dimethylurea | C3H8N2O | CID 11737. PubChem. [Link]

-

asym-DIMETHYLUREA. Organic Syntheses Procedure. [Link]

-

Chemwatch MSDS 36144-1. Sdfine. [Link]

- Process for preparing 1,1-dimethyl hydrazine.

-

N,N-Dimethylurea - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

N,N'-DIMETHYLUREA (1,1-dimethylurea) (FOR SYNTHESIS). Sdfine. [Link]

-

Simultaneous measurement of liquid-film thickness and solute concentration of aqueous solutions of two urea derivatives using NIR absorption. Optica Publishing Group. [Link]

-

DIMETHYLUREA. Ataman Kimya. [Link]

-

Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by. MDPI. [Link]

Sources

- 1. China 1,1-DIMETHYLUREA Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 2. 1,1-Dimethylurea - Wikipedia [en.wikipedia.org]

- 3. chemimpex.com [chemimpex.com]

- 4. jk-sci.com [jk-sci.com]

- 5. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1-DIMETHYLUREA | 598-94-7 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

- 10. OPG [opg.optica.org]

- 11. tcichemicals.com [tcichemicals.com]

1,1-Dimethylurea (CAS 598-94-7): Physicochemical Profiling, Synthesis, and Applications in Drug Development

Executive Summary

In the landscape of organic synthesis and pharmaceutical development, asymmetric ureas serve as foundational building blocks. 1,1-Dimethylurea (DMU) is a highly versatile, polar organic compound characterized by its distinct amine-like and amide-like regions. As application scientists, we recognize that the utility of an intermediate is defined not only by its reactivity but by its impurity profile and structural behavior. DMU acts as a potent nucleophile in multi-component condensation reactions, a structural scaffold in active pharmaceutical ingredients (APIs), and a critical component in the formation of environmentally sustainable eutectic solvents.

This whitepaper provides an in-depth technical analysis of 1,1-Dimethylurea, detailing its physicochemical properties, its mechanistic role in drug development, and field-proven, self-validating experimental protocols for its synthesis and chromatographic analysis.

Physicochemical Properties & Molecular Identification

Understanding the physical parameters of 1,1-Dimethylurea is critical for optimizing reaction conditions, particularly regarding thermal stability and solvent compatibility. The unsubstituted nitrogen serves as a nucleophile, while the carbonyl oxygen acts as a strong hydrogen-bond acceptor, granting the molecule excellent aqueous solubility.

| Property | Value | Clinical / Synthetic Relevance |

| IUPAC Name | 1,1-Dimethylurea | Standard nomenclature for regulatory filing. |

| CAS Number | 598-94-7 | Unique identifier for chemical sourcing . |

| Molecular Formula | C 3 H 8 N 2 O | Determines stoichiometric calculations. |

| Molecular Weight | 88.11 g/mol | Low molecular weight allows high atom economy in coupling. |

| Melting Point | 178 - 183 °C | High melting point indicates strong intermolecular hydrogen bonding . |

| Density | 1.023 - 1.255 g/cm³ | Varies based on crystalline packing and polymorphic form. |

| Solubility | Soluble in water (5% w/v) | Enables green chemistry applications in aqueous media. |

| LogP (Predicted) | -0.8 | Highly hydrophilic; requires reverse-phase retention strategies. |

Mechanistic Role in Drug Development

In modern medicinal chemistry, 1,1-Dimethylurea is frequently utilized to construct complex urea linkages without the need for protecting groups. A prominent example is the synthesis of Cariprazine , a D3/D2 receptor partial agonist used to treat schizophrenia.

Historically, synthesizing such APIs required multi-step pathways involving Boc-deprotection of amine precursors. By utilizing 1,1-Dimethylurea directly as a reagent to react with 4-aminocyclohexanone derivatives, chemists can achieve a high-yield urea linkage in a single step . This pathway drastically improves atom economy, reduces the generation of hazardous waste, and simplifies downstream purification.

Fig 1. Reaction pathway utilizing 1,1-Dimethylurea in the synthesis of Cariprazine.

Experimental Protocols: Synthesis and Analytical Validation

To ensure scientific integrity, the following protocols have been designed as self-validating systems. Every step includes the causality behind the experimental choice, ensuring researchers understand why a reagent is used, rather than just how.

Protocol A: High-Purity Synthesis of 1,1-Dimethylurea with Hydrazine Scavenging

Context: Industrial dimethylamine often contains trace amounts of highly toxic hydrazine derivatives. When reacted with sodium cyanate, these impurities can carry over, ruining the pharmaceutical grade of the final DMU product .

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer and a cooling jacket, dissolve 390 g (6 mol) of Sodium Cyanate (NaOCN) in 150 mL of purified water.

-

Amine Addition: Slowly add 676 g of 40% aqueous dimethylamine while maintaining the temperature between 0–10 °C.

-

Causality: The formation of the intermediate is highly exothermic. Strict thermal control prevents the thermal degradation of the cyanate ion into unwanted carbonates and ammonia.

-

-

Oxidative Scavenging: Once the primary reaction is complete (approx. 2 hours), add a catalytic amount of sodium hypochlorite (NaOCl) alongside 1% sodium bicarbonate (NaHCO 3 ).

-

Causality: Hypochlorite acts as a targeted scavenger, selectively oxidizing highly toxic hydrazine and hydrazone impurities into inert nitrogen gas. The sodium bicarbonate buffers the system, preventing the acid-catalyzed hydrolysis of the newly formed urea linkage.

-

-

Self-Validation Checkpoint: Before proceeding to crystallization, draw a 1 mL aliquot and analyze via LC-MS. The protocol is validated if the chromatogram shows a dominant peak at m/z 89.07 [M+H] + (DMU) and a complete absence of signals at m/z 33.05 (hydrazine). This confirms the stoichiometric sufficiency of the hypochlorite scavenger.

-

Isolation: Subject the mixture to reduced-pressure concentration, followed by cooling crystallization at 4 °C. Isolate the white crystalline powder via centrifugation and dry under a vacuum.

Fig 2. Chemical synthesis workflow of 1,1-Dimethylurea with hydrazine scavenging.

Protocol B: Chromatographic Separation (HPLC/LC-MS) of 1,1-Dimethylurea

Context: Due to its high polarity (LogP -0.8), DMU exhibits poor retention on standard C18 columns. A specialized reverse-phase approach is required .

Step-by-Step Methodology:

-

Column Selection: Equip the HPLC with a Newcrom R1 column (or an equivalent mixed-mode/reverse-phase column with low silanol activity).

-

Mobile Phase Preparation: Prepare an isocratic mixture of Acetonitrile (MeCN) and Water.

-

Additive Selection (The Causality):

-

For UV Detection (210 nm): Add 0.1% Phosphoric acid to the mobile phase. Phosphoric acid provides excellent buffering capacity at low pH, sharpening the DMU peak by suppressing residual silanol ionization on the stationary phase.

-

For MS Detection: Substitute phosphoric acid with 0.1% Formic acid. Phosphoric acid is non-volatile and will foul the MS source. Formic acid provides the necessary protonation for positive-ion mode ESI without causing ion suppression.

-

-

Self-Validation Checkpoint: Inject a blank (mobile phase) followed by a 10 µg/mL DMU standard. The system is validated if the DMU peak exhibits a tailing factor (T f ) between 0.9 and 1.2. A T f > 1.5 indicates unsuppressed silanol activity, dictating the need for a fresh preparation of the acidic buffer.

Safety, Toxicology, and Handling

While 1,1-Dimethylurea is a highly stable compound, it requires strict adherence to laboratory safety protocols.

-

Hazard Classifications: It is classified under WGK 3 (Germany) for water hazard. It carries GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

-

Storage: Classified as Storage Class 11 (Combustible Solids). It must be stored at room temperature in a dry, well-ventilated environment, away from strong oxidizing agents.

-

PPE: Standard handling requires a type N95 (US) dust mask to prevent inhalation of crystalline particulates, alongside nitrile gloves and chemical safety goggles.

References

-

PubChem - "N,N-Dimethylurea | C3H8N2O | CID 11737". National Center for Biotechnology Information. URL:[Link]

- Google Patents - "CN109956891B - Technical method for preparing 1,1-dimethyl urea".

- Google Patents - "CN104496854A - 3-cyclohexyl-1,1-dimethylurea compound as well as preparation method and application thereof".

-

SIELC Technologies - "Separation of 1,1-Dimethylurea on Newcrom R1 HPLC column". URL:[Link]

1,1-Dimethylurea: A Comprehensive Guide to Solubility Profiling and Solvent Interactions in Drug Development

Abstract Understanding the solubility profile of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of rational drug design and manufacturing. 1,1-Dimethylurea (1,1-DMU, CAS: 598-94-7) is a critical asymmetric urea derivative utilized extensively in the synthesis of xanthine-based medications (such as theophylline) and as a hydrogen-bond donor in green Deep Eutectic Solvents (DES). This whitepaper provides an in-depth mechanistic analysis of 1,1-DMU’s solubility across aqueous and organic media, detailing the thermodynamic causality behind its solvent interactions, and outlines a self-validating experimental protocol for accurate solubility determination.

Thermodynamic and Mechanistic Principles of 1,1-DMU Solubility

The solubility of any compound is fundamentally dictated by the energy required to disrupt its crystal lattice versus the energy released upon solvation. As a Senior Application Scientist, it is crucial to look beyond empirical solubility values and understand the causality of the molecule's behavior in different solvent environments.

Molecular Asymmetry and Hydrogen Bonding

1,1-DMU ( C3H8N2O ) features an asymmetric substitution pattern: two methyl groups reside on one nitrogen atom, leaving the other nitrogen unsubstituted (1)[1]. This structural asymmetry creates a highly polarized molecule with a distinct hydrogen-bonding profile:

-

Hydrogen Bond Acceptor: The carbonyl oxygen ( C=O ) strongly accepts hydrogen bonds from protic solvents.

-

Hydrogen Bond Donor: The unsubstituted amine group ( −NH2 ) acts as a potent hydrogen bond donor (2)[2].

-

Localized Lipophilicity: The gem-dimethyl group introduces steric hindrance and a localized hydrophobic patch, which slightly slows the rotational dynamics of surrounding water molecules compared to symmetric ureas.

Solvent Interactions

Despite the hydrophobic contribution of the methyl groups, the molecule's overall LogP is -0.8, indicating a strong thermodynamic preference for aqueous environments (1)[1].

-

Aqueous Media: 1,1-DMU is highly soluble in water (approx. 5% w/v or ~50 g/L). The energy released by the robust hydration shell forming around the polar urea core easily overcomes the crystal lattice energy (3)[3].

-

Organic Media: In protic organic solvents like methanol and ethanol, 1,1-DMU remains highly soluble due to complementary H-bond networking. However, in non-polar aprotic solvents (e.g., hexane, diethyl ether), the solvent cannot provide sufficient solvation energy to disrupt the strong intermolecular hydrogen bonds holding the 1,1-DMU solid lattice together (melting point 178–185 °C), rendering it practically insoluble.

Quantitative Solubility Profile

The following table summarizes the physicochemical properties and solubility profile of 1,1-DMU. This data is critical for selecting appropriate solvent systems during API crystallization or liquid-liquid extraction workflows.

| Property / Solvent | Value / Solubility Profile | Causality / Mechanism |

| Molecular Weight | 88.11 g/mol | Small molecular size facilitates rapid solvent cavity formation. |

| Melting Point | 178–185 °C | High crystal lattice energy requires significant solvation energy to disrupt. |

| LogP (XLogP3) | -0.8 | Highly hydrophilic; thermodynamically favors aqueous partitioning. |

| Water | Highly Soluble (~5% w/v) | Strong H-bond donation (amine) and acceptance (carbonyl) drive rapid hydration. |

| Methanol / Ethanol | Soluble | Protic solvents complement the H-bonding network of the urea core. |

| Chloroform | Slightly Soluble | Limited H-bond acceptance; primarily relies on weaker dipole-dipole interactions. |

| Hexane / Diethyl Ether | Insoluble | Non-polar solvents cannot overcome the strong intermolecular forces of the 1,1-DMU crystal lattice. |

Standardized Experimental Protocol: The Shake-Flask Method

To accurately determine the thermodynamic solubility of 1,1-DMU, kinetic dissolution methods are insufficient. The high melting point of 1,1-DMU indicates strong intermolecular forces; therefore, sustained energy input is required to reach true equilibrium. The isothermal Shake-Flask Method is the gold standard recommended by global regulatory bodies (4)[4].

This protocol is designed as a self-validating system : by sampling the supernatant at consecutive time points, the investigator mathematically proves that thermodynamic equilibrium has been achieved, preventing false-low readings caused by slow kinetic dissolution rates.

Step-by-Step Methodology

Step 1: Solute Preparation & Saturation

-

Action: Weigh an excess amount of 1,1-DMU solid (e.g., >60 mg/mL for aqueous testing) into a sealed glass vial.

-

Causality: An excess of solid ensures the solvent becomes fully saturated, leaving undissolved material at the bottom. This is a strict thermodynamic prerequisite for establishing a true solid-liquid equilibrium.

Step 2: Solvent Addition & Isothermal Incubation

-

Action: Add the target solvent (e.g., phosphate buffer pH 7.4 or organic solvent). Place the vial in an orbital shaker at a constant temperature (typically 37 ± 1 °C for biological relevance) and agitate for 24 to 48 hours (5)[5].

-

Causality: Mechanical agitation maximizes the surface area contact between the solid and the solvent, while strict temperature control prevents temperature-dependent solubility fluctuations.

Step 3: Phase Separation

-

Action: Transfer the suspension to a specialized 0.45 µm solubility filter plate or centrifuge at high speed to separate the undissolved solid from the saturated supernatant.

-

Causality: Incomplete separation leads to the quantification of suspended micro-particles, causing an artificial overestimation of the compound's solubility.

Step 4: Analytical Quantification & Self-Validation

-

Action: Dilute the supernatant and quantify the 1,1-DMU concentration using HPLC-UV or LC-MS/MS against a validated calibration curve.

-

Self-Validation: Sample the solution at 24 hours and 48 hours. If the concentration difference between the two time points is < 5%, thermodynamic equilibrium is validated. If the variance is > 5%, incubation must continue.

Workflow Visualization

Fig 1: Self-validating Shake-Flask workflow for thermodynamic solubility determination.

Applications in Pharmaceutical Development

Understanding the solubility of 1,1-DMU directly impacts its utility in advanced chemical engineering and drug development:

-

Pharmaceutical Synthesis: 1,1-DMU is a highly reactive organic intermediate critical for the synthesis of heterocyclic compounds, specifically xanthine-based medications and respiratory stimulants like theophylline (6)[6]. Its excellent solubility in water and polar solvents allows for high-yield, homogeneous catalytic reactions in industrial settings.

-

Deep Eutectic Solvents (DES): In the push for "green chemistry," 1,1-DMU is increasingly utilized as a Hydrogen Bond Donor (HBD) in the formulation of Deep Eutectic Solvents. When mixed with a Hydrogen Bond Acceptor (HBA) like choline chloride at specific molar ratios (e.g., Xeut=0.38 ), the extensive hydrogen-bonding network causes a massive depression in the melting point (down to 119 K), creating a highly tunable, biodegradable liquid solvent used for API extraction and formulation (7)[7].

References

- Source: National Institutes of Health (NIH)

- Title: Dimethyl Urea - SoleChem Applications Source: SoleChem URL

- Title: 1,1-Dimethylurea 99 598-94-7 Source: Sigma-Aldrich URL

- Source: Instituto Politécnico de Bragança (IPB)

- Source: World Health Organization (WHO)

- Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility)

- Title: An NMR Investigation of the Effect of Hydrogen Bonding on the Rates of Rotation about the C-N Bonds in Urea and Thiourea Source: Scholarship @ Claremont URL

Sources

- 1. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scholarship.claremont.edu [scholarship.claremont.edu]

- 3. 1,1-二甲基脲 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. who.int [who.int]

- 5. protocols.io [protocols.io]

- 6. solechem.com [solechem.com]

- 7. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

An In-depth Technical Guide to the Functional Groups of 1,1-Dimethylurea

This guide provides a comprehensive examination of the functional groups within 1,1-Dimethylurea (DMU), offering insights into its structure, physicochemical properties, spectroscopic signature, and chemical reactivity. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causal relationships between the molecule's functional components and its diverse applications.

Executive Summary

1,1-Dimethylurea (CAS No. 598-94-7), also known as N,N-Dimethylurea, is a substituted urea derivative that serves as a versatile building block in organic and medicinal chemistry.[1] Its unique arrangement of functional groups—a carbonyl, a primary amine, and a tertiary amine-like nitrogen—imparts a distinct set of properties that are leveraged in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2] Understanding the interplay of these groups is fundamental to manipulating the molecule's reactivity and harnessing its synthetic potential. This guide provides a detailed analysis of these functional groups, their characterization, and their role in the molecule's utility.

Molecular Architecture and Functional Group Analysis

The chemical structure of 1,1-Dimethylurea, with the molecular formula C₃H₈N₂O, is foundational to its properties and reactivity.[3] The molecule is an asymmetrical urea, where one nitrogen atom of the core urea structure is substituted with two methyl groups, while the other remains unsubstituted.

Caption: Molecular structure of 1,1-Dimethylurea.

The primary functional groups that define 1,1-Dimethylurea are:

-

Urea Backbone : The central N-C(=O)-N scaffold. This core structure is planar due to resonance, which involves the delocalization of lone pair electrons from the nitrogen atoms to the carbonyl carbon.

-

Carbonyl Group (C=O) : A key component of the urea structure, this group is a strong hydrogen bond acceptor and is responsible for characteristic spectroscopic signals.

-

Primary Amine Group (-NH₂) : The unsubstituted nitrogen atom provides a site for nucleophilic attack and hydrogen bond donation.[4] This group is crucial for many of the condensation reactions in which DMU participates.

-

Tertiary Amine-like Moiety ((CH₃)₂N-) : The dimethyl-substituted nitrogen atom. While it is part of the urea system, its tertiary nature sterically hinders direct reactions at the nitrogen itself, but its electron-donating methyl groups influence the overall electron density of the molecule.

Physicochemical Properties: A Functional Group Perspective

The macroscopic properties of 1,1-Dimethylurea are a direct consequence of its molecular structure and the interplay between its functional groups.

| Property | Value | Functional Group Contribution |

| Molecular Formula | C₃H₈N₂O | - |

| Molecular Weight | 88.11 g/mol | - |

| Appearance | White to off-white crystalline powder | The polar urea structure facilitates crystal lattice formation.[1][5] |

| Melting Point | 178-183 °C | The ability to form intermolecular hydrogen bonds via the -NH₂ group contributes to a relatively high melting point.[3] |

| Solubility | Soluble in water and organic solvents | The polar carbonyl and amine groups allow for hydrogen bonding with water, while the methyl groups provide some affinity for organic solvents.[1] |

| Hydrogen Bond Donor Count | 1 | The single primary amine (-NH₂) group.[1] |

| Hydrogen Bond Acceptor Count | 1 | The carbonyl oxygen is the primary acceptor site.[1] |

| pKa | 14.73 ± 0.50 (Predicted) | The molecule is essentially neutral, with the amine groups being very weak bases due to electron withdrawal by the adjacent carbonyl group.[1] |

Spectroscopic Characterization of Functional Groups

Identifying and confirming the functional groups of 1,1-Dimethylurea is routinely achieved through a combination of spectroscopic techniques. Each method probes different aspects of the molecular structure, providing a comprehensive analytical profile.

Caption: Workflow for the spectroscopic characterization of 1,1-Dimethylurea.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the primary functional groups through their characteristic vibrational frequencies.

-

N-H Stretching : The primary amine group (-NH₂) typically shows one or two bands in the region of 3200-3400 cm⁻¹.

-

C-H Stretching : The methyl groups exhibit stretching vibrations just below 3000 cm⁻¹.

-

C=O Stretching : A strong, sharp absorption band, characteristic of the urea carbonyl, is observed around 1670 cm⁻¹. This is a key diagnostic peak.

-

N-H Bending : The bending vibration of the -NH₂ group appears in the 1600-1650 cm⁻¹ region, sometimes overlapping with the carbonyl stretch.

-

C-N Stretching : The stretching of the carbon-nitrogen bonds occurs in the 1200-1400 cm⁻¹ range.

-

Sample Preparation : Weigh approximately 1-2 mg of 1,1-Dimethylurea and 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr).

-

Grinding : Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The quality of the pellet depends on the homogeneity of the mixture.

-

Pellet Formation : Transfer a small amount of the powder into a pellet press die.

-

Pressing : Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a thin, translucent KBr pellet.

-

Analysis : Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum after running a background scan.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR : The proton NMR spectrum is relatively simple.

-

A singlet is observed for the six equivalent protons of the two methyl groups (-N(CH₃)₂).

-

A broad singlet corresponds to the two protons of the primary amine group (-NH₂). The broadness is due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.

-

-

¹³C NMR : The proton-decoupled ¹³C NMR spectrum shows two distinct signals.

-

A signal for the carbonyl carbon (C=O) typically appears in the range of 160-165 ppm.

-

A signal for the two equivalent methyl carbons (-CH₃) is found further upfield, around 30 ppm.

-

-

Solvent Selection : Choose a suitable deuterated solvent in which 1,1-Dimethylurea is soluble, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Sample Weighing : Accurately weigh 5-10 mg of the 1,1-Dimethylurea sample.

-

Dissolution : Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Homogenization : Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogeneous solution.

-

Analysis : Insert the NMR tube into the spectrometer's probe for data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns. For 1,1-Dimethylurea, the electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at an m/z of 88, confirming its molecular weight.

Reactivity and Applications in Drug Development

The chemical behavior of 1,1-Dimethylurea is dictated by its functional groups, making it a valuable reagent in synthesis.

-

Nucleophilicity of the Primary Amine : The -NH₂ group is a competent nucleophile. This reactivity is exploited in condensation reactions, such as the Biginelli reaction, to synthesize dihydropyrimidinones, which are heterocyclic scaffolds found in many pharmaceutical agents.[3][5]

-

Precursor for Heterocyclic Synthesis : 1,1-Dimethylurea is a key intermediate in the production of various pharmaceuticals. It serves as a building block for complex organic molecules, including drugs like antipyrine and theophylline.[1]

-

Source of Dimethylamine : In certain organic reactions, it can act as a source of dimethylamine, an important component in the synthesis of dyes and other chemicals.[1]

-

Agrochemical Synthesis : The core structure of 1,1-Dimethylurea is present in several herbicides. For example, it is a precursor to Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), a widely used herbicide that acts by inhibiting photosynthesis.[6][7] This application highlights how the basic DMU scaffold can be functionalized for specific biological activity.

-

Sustainable Chemistry : It can form low-melting eutectic mixtures with other compounds, which can be used as environmentally benign solvents for various chemical reactions.[4]

Conclusion

The functional groups of 1,1-Dimethylurea—a primary amine, a tertiary amine-like nitrogen, and a central carbonyl group—collectively define its distinct chemical identity. They govern its physical properties, such as solubility and melting point, and provide a clear signature in spectroscopic analyses. From a synthetic standpoint, the nucleophilic primary amine is the primary site of reactivity, enabling its use as a versatile precursor in the synthesis of a wide array of pharmaceuticals and agrochemicals. For drug development professionals and researchers, a thorough understanding of these functional groups is paramount for effectively utilizing 1,1-Dimethylurea as a strategic building block in the design and synthesis of novel chemical entities.

References

-

China 1,1-DIMETHYLUREA Manufacturer and Supplier | Pengnuo. (n.d.). Pengnuo. Retrieved March 7, 2024, from [Link]

-

1,1-Dimethylurea - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

- CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents. (n.d.). Google Patents.

-

N,N-Dimethylurea - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). SpectraBase. Retrieved March 7, 2024, from [Link]

-

N,N-DIMETHYLUREA (1,3-DIMETHYLUREA) - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved March 7, 2024, from [Link]

-

N,N-DIMETHYLUREA | . (n.d.). Retrieved March 7, 2024, from [Link]

-

N,N-DIMETHYLUREA - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved March 7, 2024, from [Link]

-

Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC. (n.d.). PMC. Retrieved March 7, 2024, from [Link]

-

DIMETHYL UREA - Ataman Kimya. (n.d.). Ataman Kimya. Retrieved March 7, 2024, from [Link]

- US3937727A - Process for preparing n, n-dimethylurea - Google Patents. (n.d.). Google Patents.

-

Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N - Taylor & Francis Online. (n.d.). Taylor & Francis Online. Retrieved March 7, 2024, from [Link]

-

N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

-

Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea - Aidic. (n.d.). Aidic. Retrieved March 7, 2024, from [Link]

-

Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. (2025, August 8). Retrieved March 7, 2024, from [Link]

-

Agricultural Value Of 1 1 Dimethylurea And Related Compounds. (2025, September 25). Retrieved March 7, 2024, from [Link]

-

Evaluation of diuron (3-[3,4-dichlorophenyl]-1,1-dimethyl urea) in a two-stage mouse skin carcinogenesis assay - PubMed. (2010, June 23). PubMed. Retrieved March 7, 2024, from [Link]

-

DCMU - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

Sources

- 1. China 1,1-DIMETHYLUREA Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 2. Agricultural Value Of 1 1 Dimethylurea And Related Compounds [hbgxchemical.com]

- 3. 1,1-DIMETHYLUREA | 598-94-7 [m.chemicalbook.com]

- 4. 1,1-Dimethylurea - Wikipedia [en.wikipedia.org]

- 5. 1,1-DIMETHYLUREA CAS#: 598-94-7 [m.chemicalbook.com]

- 6. Evaluation of diuron (3-[3,4-dichlorophenyl]-1,1-dimethyl urea) in a two-stage mouse skin carcinogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DCMU - Wikipedia [en.wikipedia.org]

1,1-Dimethylurea: Comprehensive Safety, Handling, and Laboratory Utilization Guide

Executive Summary

1,1-Dimethylurea (1,1-DMU) is a highly versatile nitrogenous compound utilized extensively as a reagent in organic synthesis, a building block for pharmaceuticals (such as theophylline and caffeine), and a protein denaturant in biochemical assays[1]. While it exhibits relatively low systemic toxicity compared to other alkylureas, its physical state as a fine, off-white crystalline powder presents distinct inhalation and contact hazards[2][3]. This whitepaper provides researchers and drug development professionals with an in-depth, causality-driven guide to the physicochemical profiling, toxicological mechanisms, and validated laboratory handling procedures for 1,1-DMU.

Physicochemical Profiling & Hazard Classification

To design an effective and self-validating safety protocol, one must first understand the fundamental properties of the chemical. 1,1-DMU is highly soluble in water and exhibits a very low octanol/water partition coefficient (Log Pow = -4.6), indicating negligible bioaccumulation potential[3]. However, it decomposes near its melting point (179 - 183 °C), releasing hazardous combustion gases including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2)[3][4].

Table 1: Quantitative Physicochemical and Toxicological Summary

| Property | Value / Classification | Reference |

| CAS Number | 598-94-7 | [4] |

| Molecular Formula | C3H8N2O | [3][4] |

| Molecular Weight | 88.11 g/mol | [3][5] |

| Melting Point | 179 - 183 °C (Decomposes) | [3][4] |

| Log Pow (Octanol/Water) | -4.6 | [3] |

| Acute Toxicity (LDLo, Mouse i.p.) | 6,610 mg/kg | [2] |

| GHS Hazard Statements | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3) | [2][5] |

Toxicological Mechanisms & Biological Impact

The primary acute hazards associated with 1,1-DMU are dermal, ocular, and respiratory irritation[2][5]. The causality behind this irritation lies in the compound's capacity to act as a localized denaturant and weak base[1]. When the fine powder contacts the moisture of the eyes or sweat on the skin, it rapidly dissolves due to its high aqueous solubility[1][3]. This localized high-concentration urea derivative can disrupt hydrogen bonding in epidermal and corneal proteins, leading to inflammation, redness, and severe irritation[2][4]. Furthermore, aerosolized 1,1-DMU dust can bypass upper respiratory defenses, causing mechanical and chemical irritation to the mucous membranes (H335)[5].

Fig 1: Biological interaction pathways of 1,1-DMU exposure and corresponding mitigation strategies.

Advanced Handling & Storage Protocols

Because 1,1-DMU is highly prone to dust formation, standard open-bench weighing is strictly prohibited[3][4]. The following self-validating protocol ensures maximum operator safety by embedding verification steps directly into the workflow to address the root causes of exposure.

Protocol 1: Safe Weighing and Transfer of 1,1-DMU

-

Engineering Control Validation: Before handling, physically verify that the chemical fume hood or local exhaust ventilation (LEV) is operational with a face velocity of 80-120 feet per minute (fpm). This ensures the active capture of aerosolized particulates[2][4].

-

PPE Donning: Equip standard laboratory PPE, including a lab coat, air-tight safety goggles (not standard safety glasses, to prevent lateral dust ingress), and nitrile gloves[4]. If LEV is unavailable, a NIOSH-approved particulate respirator (N95 or higher) is mandatory[3][5].

-

Dust-Free Transfer: Utilize a static-dissipative spatula to minimize electrostatic repulsion, which can cause the fine powder to aerosolize. Weigh the material directly into a pre-tared, sealable vessel (e.g., a centrifuge tube or Erlenmeyer flask with a stopper) rather than an open weigh boat[3][4].

-

Post-Transfer Decontamination: Post-transfer, wipe down the balance and surrounding surfaces with a damp paper towel. The high water solubility of 1,1-DMU ensures complete removal with aqueous cleaning[3].

Emergency Response & Decontamination Workflows

In the event of a spill, the primary objective is to prevent the aerosolization of the powder and subsequent inhalation exposure[3][4].

Protocol 2: 1,1-DMU Spill Response

-

Isolation: Immediately evacuate non-essential personnel from the immediate vicinity and maximize local ventilation[4][5].

-

PPE Escalation: Responders must don N95/P100 respirators, heavy-duty nitrile gloves, and chemical-resistant coveralls before approaching the spill[3][5].

-

Dust Suppression: Do NOT dry sweep. Lightly mist the spilled powder with water to suppress dust formation, taking advantage of the compound's high aqueous solubility[4].

-

Mechanical Collection: Use a damp absorbent pad or a dedicated hazardous waste dustpan to collect the dampened material. Place the waste into a sealable, chemically compatible container[4][5].

-

Surface Decontamination: Wash the affected area thoroughly with soap and water, ensuring all residual chemical is solubilized and removed[4][5].

Fig 2: Step-by-step emergency response workflow for 1,1-Dimethylurea powder spills.

Laboratory Workflow: Safe Utilization in Synthesis

When utilizing 1,1-DMU in organic synthesis—such as the Dowex-50W catalyzed synthesis of dihydropyrimidinones—operators must account for its reactivity. 1,1-DMU is an amide/urea derivative and acts as an extremely weak base. It must be stored away from strong oxidizing agents to prevent exothermic reactions and the premature release of toxic NOx gases[3][4].

Protocol 3: Reaction Setup and Quenching

-

Inert Atmosphere Setup: While 1,1-DMU is stable under normal conditions, conducting syntheses under an inert atmosphere (e.g., Nitrogen or Argon) is recommended when heating near its decomposition temperature (182°C) to prevent oxidative degradation[3][4].

-

Reagent Addition: Add 1,1-DMU to the reaction vessel portion-wise to control any mild exotherms, particularly when reacting with strong acids or reducing agents.

-

Reaction Quenching & Extraction: Upon completion, quench the reaction mixture cautiously. Aqueous workups are highly effective for removing unreacted 1,1-DMU due to its favorable partition coefficient (Log Pow = -4.6), which drives the compound entirely into the aqueous layer, leaving the desired lipophilic organic products in the organic phase[3][6].

References

-

Ataman Kimya. "DIMETHYL UREA". atamanchemicals.com.[Link]

-

PMC. "Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry". nih.gov.[Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 1,1-Dimethylurea: A Technical Guide for Chemical Synthesis

Abstract

1,1-Dimethylurea (DMU), a seemingly simple urea derivative, stands as a cornerstone intermediate in the synthesis of a diverse array of commercially significant molecules. Its unique structural attributes and reactivity profile make it an invaluable building block in the pharmaceutical, agrochemical, and specialty chemical industries. This technical guide provides an in-depth exploration of the synthesis, properties, and multifaceted applications of 1,1-Dimethylurea as a chemical intermediate. We will delve into the mechanistic underpinnings of its role in the production of key compounds such as the purine alkaloids caffeine and theophylline, phenylurea herbicides like Diuron, and the high-energy propellant unsymmetrical dimethylhydrazine (UDMH). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the practical and theoretical aspects of leveraging 1,1-Dimethylurea in organic synthesis.

Introduction to 1,1-Dimethylurea (DMU)

1,1-Dimethylurea (CAS No. 598-94-7), also known as N,N-Dimethylurea, is a white crystalline solid readily soluble in water and organic solvents.[1] Its molecular structure features a carbonyl group bonded to a primary amine and a tertiary amine, a combination that imparts a unique reactivity profile. The unsubstituted primary amine serves as a nucleophilic center, readily participating in a variety of condensation and coupling reactions.[2][3] This dual functionality is central to its utility as a versatile chemical intermediate.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₃H₈N₂O | [3] |

| Molecular Weight | 88.11 g/mol | [3] |

| Melting Point | 178-183 °C | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Vapor Pressure | 9.71 mmHg at 25°C | [1] |

Industrial Synthesis of 1,1-Dimethylurea

The industrial production of high-purity 1,1-Dimethylurea is crucial for its widespread application. A common and economically viable method involves the reaction of dimethylamine with sodium cyanate.[2]

Synthesis Protocol from Dimethylamine and Sodium Cyanate

This protocol is based on a patented industrial method designed to produce high-purity 1,1-Dimethylurea.[2]

Materials:

-

40% Dimethylamine aqueous solution

-

Sodium cyanate

-

Purified water

-

Benzaldehyde (hydrazine remover)

-

Ascorbic acid (reaction control agent)

-

Sodium hypochlorite solution (alkalescent oxidant)

-

1% Sodium bicarbonate solution

Procedure:

-

To a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 390g of sodium cyanate and 150ml of purified water.

-

Begin stirring and heating the mixture.

-

Add 676g of a 40% dimethylamine aqueous solution, which contains a small amount of benzaldehyde and ascorbic acid.

-

Maintain the reaction at a constant temperature with continuous stirring for 2-3 hours.

-

After the reaction is complete, add a small amount of sodium hypochlorite and a 1% sodium bicarbonate solution.

-

Stir the mixture for an additional 25 minutes at the same temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Cool the concentrated solution to induce crystallization.

-

Separate the crystals via centrifugal separation.

-

Recrystallize the product from water.

-

Dry the purified crystals under vacuum to obtain 1,1-Dimethylurea as a white crystalline powder.

Causality of Experimental Choices:

-

The addition of benzaldehyde and ascorbic acid is a critical step to control impurities. Industrial dimethylamine can contain hydrazine-like impurities which can lead to highly toxic byproducts. Benzaldehyde acts as a hydrazine scavenger, while ascorbic acid helps to control the reaction and prevent unwanted side reactions.[2]

-

The final addition of a mild oxidizing agent like sodium hypochlorite in a basic solution helps to remove residual impurities, ensuring a high-purity final product suitable for pharmaceutical and other high-grade applications.[2]

1,1-Dimethylurea as a Key Intermediate in Pharmaceutical Synthesis

The structural framework of 1,1-Dimethylurea is embedded in numerous active pharmaceutical ingredients (APIs). Its ability to participate in cyclization reactions makes it particularly valuable in the synthesis of nitrogen-containing heterocycles, which are prevalent in drug molecules.

Synthesis of Purine Alkaloids: Caffeine and Theophylline

1,1-Dimethylurea is a critical starting material in the Traube purine synthesis, a classical and industrially relevant method for producing xanthine derivatives like caffeine and theophylline.[4][5] Theophylline is a bronchodilator used in the treatment of respiratory diseases, while caffeine is a widely consumed central nervous system stimulant.

The synthesis begins with the condensation of 1,1-dimethylurea with a cyanoacetic acid derivative, followed by a series of cyclization, nitrosation, reduction, and formylation steps to construct the purine ring system.[4][5][6]

The following is a generalized protocol based on patented industrial methods for the synthesis of caffeine, highlighting the role of 1,1-Dimethylurea.[4]

Step 1: Synthesis of 6-Amino-1,3-dimethyluracil

-

In a suitable reaction vessel, combine 1 mole of cyanoacetic acid with 1.2 moles of acetic anhydride.

-

Heat the mixture to 40°C and maintain for 1 hour.

-

Add 2 moles of toluene and 1.2 moles of 1,1-dimethylurea to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3 hours.

-

Cool the mixture to room temperature and filter to obtain 6-Amino-1,3-dimethyluracil.

Step 2: Conversion to Caffeine

-

Dissolve the 6-Amino-1,3-dimethyluracil in formic acid.

-

Add sodium nitrite to perform nitrosation, followed by a reduction step (e.g., using a catalyst like Platinum on carbon) to form 1,3-Dimethyl-4,5-diaminouracil.

-

A ring-closure reaction is then carried out, for instance, by heating with a suitable reagent to form theophylline.

-

Theophylline is subsequently methylated using a methylating agent (e.g., dimethyl sulfate) to yield caffeine.

-

The crude caffeine is then purified through recrystallization.

Application of 1,1-Dimethylurea in Agrochemicals: Phenylurea Herbicides

1,1-Dimethylurea is a key precursor in the synthesis of several phenylurea herbicides, a class of compounds that act by inhibiting photosynthesis in target weed species.[7] A prominent example is Diuron.

Synthesis of Diuron

Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) is a widely used herbicide for the control of broadleaf and grassy weeds.[8][9] Its synthesis typically involves the reaction of 3,4-dichlorophenyl isocyanate with dimethylamine. However, an alternative and often safer industrial approach utilizes 1,1-dimethylurea. A common synthetic route involves the reaction of 3,4-dichloroaniline with phosgene (or a phosgene equivalent like triphosgene) to form 3,4-dichlorophenyl isocyanate, which is then reacted with dimethylamine.[10][11]

While direct synthesis from 1,1-dimethylurea is less commonly cited in readily available literature, the structural relationship is clear. The core of Diuron is the 1,1-dimethylurea moiety attached to a dichlorophenyl group.

Role in Specialty Chemicals: Synthesis of Unsymmetrical Dimethylhydrazine (UDMH)

1,1-Dimethylurea serves as a crucial precursor for the synthesis of unsymmetrical dimethylhydrazine (UDMH), a hypergolic liquid rocket propellant.[1] This application highlights the importance of DMU in the aerospace and defense industries.

Synthesis of UDMH from 1,1-Dimethylurea

The synthesis of UDMH from 1,1-dimethylurea proceeds via a Hofmann rearrangement of an N-chloro intermediate.[1]

Reaction Pathway:

-

N-Chlorination: 1,1-Dimethylurea is reacted with an alkali or alkaline earth metal hypochlorite (e.g., sodium hypochlorite) in an aqueous basic solution at low temperatures (0-10 °C). This step forms an N-chloro-1,1-dimethylurea intermediate.

-

Hofmann Rearrangement: The N-chloro intermediate is then subjected to a Hofmann rearrangement by increasing the basicity and temperature of the reaction mixture. This rearrangement leads to the formation of 1,1-dimethylhydrazine.

-

Purification: The UDMH is recovered from the reaction mixture by distillation.

Safety and Handling

1,1-Dimethylurea is generally considered to have low toxicity. However, as with all chemical reagents, appropriate safety precautions should be taken. It is important to handle DMU in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid creating dust when handling the solid material. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

1,1-Dimethylurea is a testament to the principle that simple molecular structures can possess profound synthetic utility. Its role as a versatile and economically important chemical intermediate is firmly established across multiple high-value industries. From life-saving pharmaceuticals and crop-protecting herbicides to advanced aerospace propellants, the applications of 1,1-Dimethylurea are a direct result of its unique reactivity. For the modern chemist, a thorough understanding of the synthesis and reaction chemistry of 1,1-Dimethylurea is not merely academic; it is a gateway to innovation and the development of novel chemical entities that can address some of society's most pressing needs.

References

-

Pengnuo. (n.d.). China 1,1-DIMETHYLUREA Manufacturer and Supplier. Retrieved from [Link]

- Dongli Nantong Chemicals Co ltd. (2022). Technical method for preparing 1, 1-dimethyl urea. CN109956891B. Google Patents.

- Lu, G. (2016). Method for synthesizing diuron. CN105294504A. Google Patents.

- Throckmorton, P. E. (1977). Process for preparing 1,1-dimethyl hydrazine. US4046812A. Google Patents.

-

Wikipedia. (2023, November 28). 1,1-Dimethylurea. Retrieved from [Link]

-

Ataman Kimya. (n.d.). DIMETHYL UREA. Retrieved from [Link]

-

American Chemical Society. (2023, March 21). 1,1-Dimethylhydrazine. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Unsymmetrical dimethylhydrazine. Retrieved from [Link]

-

Giacomazzi, S., & Cochet, N. (2004). Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. ResearchGate. Retrieved from [Link]

- Traube, W. (1900). Traube Purine Synthesis. Ber. 33, 1371, 3035.

-

Vhat, S. A., Nagasampagil, S. V., & Sivakumar, T. (2005). Reaction pathway for the synthesis of caffeine using N,Ndimethylurea and ethyl cyanoacetate. ResearchGate. Retrieved from [Link]

-

Moretto, A., et al. (2019). Alternative biodegradation pathway of the herbicide diuron. ResearchGate. Retrieved from [Link]

- Zhang, J. (2014). Method for preparing diuron. CN103539704A. Google Patents.

- Zhang, J. (2015). Synthesis method for theophylline. CN104744470A. Google Patents.

- Zhang, J. (2020). Preparation method of theophylline sodium salt. CN111592548B. Google Patents.

-

Organic Syntheses. (n.d.). unsym.-DIMETHYLHYDRAZINE HYDROCHLORIDE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, March 18). Greening up organic reactions with caffeine: applications, recent developments, and future directions. Retrieved from [Link]

-

Sdfine. (n.d.). N,N'-DIMETHYLUREA (1,1-dimethylurea) (FOR SYNTHESIS). Retrieved from [Link]

-

Scribd. (n.d.). 1-III) Traube Synthesis For Purine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Dimethylurea – Knowledge and References. Retrieved from [Link]

Sources

- 1. US4046812A - Process for preparing 1,1-dimethyl hydrazine - Google Patents [patents.google.com]

- 2. CN109956891B - Technical method for preparing 1, 1-dimethyl urea - Google Patents [patents.google.com]

- 3. 1,1-Dimethylurea - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Theophylline synthesis - chemicalbook [chemicalbook.com]

- 6. CN104744470A - Synthesis method for theophylline - Google Patents [patents.google.com]

- 7. moleculeprobes.com [moleculeprobes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN105294504A - Method for synthesizing diuron - Google Patents [patents.google.com]

- 11. CN103539704A - Method for preparing diuron - Google Patents [patents.google.com]

The Genesis and Evolution of 1,1-Dimethylurea Synthesis: A Comprehensive Technical Whitepaper

Executive Summary

1,1-Dimethylurea (asymmetric dimethylurea, CAS 598-94-7) is a pivotal organic building block in modern chemical synthesis. Characterized by its two amine groups joined by a carbonyl functional group, this specific asymmetric derivative serves as a critical precursor for a wide array of agrochemicals, pharmaceutical intermediates, and aerospace propellants. This whitepaper provides an in-depth mechanistic analysis of its synthetic history, evaluates the causality behind established experimental protocols, and details its downstream applications.

Historical Context and Discovery

The synthesis of urea derivatives is deeply rooted in Wöhler’s landmark 1828 synthesis of urea. However, the specific asymmetric derivative, 1,1-dimethylurea, gained distinct prominence following the Scheslakoff process in 1905, which first demonstrated its utility in Hofmann rearrangement mechanisms[1].

By the mid-20th century, the industrial demand for 1,1-dimethylurea surged dramatically. This was primarily driven by its role as a core intermediate in the synthesis of Monuron—the first of a highly successful series of phenylurea herbicides discovered by 2[2]. Furthermore, its critical application in producing 1,1-dimethylhydrazine (UDMH) for liquid rocket propellants catalyzed the optimization of its industrial-scale synthesis[3].

Mechanistic Pathways of Synthesis

The Nitrourea Carbamoylation Route

A highly efficient laboratory-scale method utilizes nitrourea as a carbamoylating agent. The reaction with dimethylamine proceeds via nucleophilic attack, accompanied by the evolution of nitrous oxide (N₂O), affording the asymmetric urea in excellent yields[4].

The Cyanate Route

The classical industrial synthesis involves the nucleophilic addition of dimethylamine to isocyanic acid, which is generated in situ from sodium or potassium cyanate. Advanced iterations of this method utilize specific reaction control agents (such as ascorbic acid and benzaldehyde) to suppress the formation of highly toxic hydrazine and hydrazone byproducts[5].

The Direct Urea Alkylation Route

Modern industrial patents describe the direct reaction of dimethylamine with urea under autogenous pressure and strictly anhydrous conditions. Mechanistic Causality : The anhydrous environment is critical; the presence of water triggers a competing reaction where the intermediate cyanic acid hydrolyzes into carbon dioxide and ammonia, drastically reducing the overall yield[1].

Experimental Protocols (Self-Validating Systems)

As an application scientist, it is critical to rely on self-validating protocols where physical markers confirm mechanistic progress.

Protocol A: Laboratory-Scale Synthesis via Nitrourea

-

Initial Mixing : In a 1.5-L beaker (sized to accommodate subsequent frothing), dilute 191 mL of aqueous 25% dimethylamine solution (1.0 mole) with 64 mL of water. Add 116 g (1.1 moles) of nitrourea[4].

-

Validation Marker: The resulting brownish liquid will spontaneously rise in temperature to 35–42°C[4].

-

-

Controlled Heating : Warm the solution gently to 56–60°C to initiate the vigorous evolution of nitrous oxide[4].

-

Causality: The temperature must be strictly maintained below 70°C for the first 5–7 minutes using external water cooling. Exceeding this thermal threshold risks the runaway exothermic decomposition of nitrourea[4].

-

-

Thermal Maturation : Once effervescence slackens (typically after 10–15 minutes), elevate the temperature to 90–100°C for an additional 15–20 minutes[4].

-

Causality: This maturation phase ensures the complete conversion of intermediates into 1,1-dimethylurea. The reaction is complete when gas evolution completely ceases[4].

-

-

Isolation : Cool the mixture to induce crystallization. When filtering, add only enough ice water to just cover the crystals, applying suction immediately[4].

-

Causality: 1,1-dimethylurea is appreciably soluble in water; excessive washing will dissolve the product and decimate the yield. Dry at 80°C to eliminate any persistent dimethylamine odor[4].

-

Workflow for the synthesis of 1,1-dimethylurea via the nitrourea method.

Protocol B: Industrial-Scale Synthesis via Sodium Cyanate

-

Reagent Assembly : Combine 390 g (6 moles) of sodium cyanate and 150 mL of purified water in a three-neck flask equipped with a mechanical stirrer and reflux condenser[5].

-

Nucleophilic Addition : Add 676 g (6 moles) of 40% dimethylamine aqueous solution containing trace benzaldehyde and ascorbic acid[5].

-